Product packaging for Z-Pro-Phe-OH(Cat. No.:CAS No. 17350-17-3)

Z-Pro-Phe-OH

Cat. No.: B097591
CAS No.: 17350-17-3
M. Wt: 396.4 g/mol
InChI Key: GMUYSWQSSRROPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-Pro-Phe-OH is a dipeptide derivative featuring a benzyloxycarbonyl (Z) protecting group on the N-terminal proline residue, followed by phenylalanine (Phe) with a free carboxylic acid terminus. This compound is primarily utilized in organic and medicinal chemistry for its role in stereocontrolled enzymatic reactions, particularly in the formation of C-C bonds . The Z group enhances stability during synthetic procedures, while the Pro-Phe sequence contributes to specific conformational properties that influence enzymatic recognition and reactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24N2O5 B097591 Z-Pro-Phe-OH CAS No. 17350-17-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c25-20(23-18(21(26)27)14-16-8-3-1-4-9-16)19-12-7-13-24(19)22(28)29-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUYSWQSSRROPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938398
Record name N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17350-17-3
Record name 3-Phenyl-N-(1-((phenylmethoxy)carbonyl)-L-prolyl)-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017350173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC334179
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

DCC with Hydroxybenzotriazole (HOBt) Additives

In a representative procedure, Z-protected proline (Z-Pro-OH) is activated using DCC and HOBt in tetrahydrofuran (THF). After pre-activation at 0°C for 1 hour, L-phenylalanine (Phe-OH) is introduced, followed by stirring at room temperature. Post-reaction, the mixture undergoes sequential washes with sodium bicarbonate, citric acid, and brine to remove byproducts. Chromatography over basic aluminum oxide in ethyl acetate yields this compound with 84.5% efficiency.

Key Optimization

  • Additive Selection : Substituting HOBt with N-hydroxysuccinimide (NHS) reduces racemization but lowers yields to 65.5%.

  • Solvent System : THF enhances solubility of intermediates, while ethyl acetate improves phase separation during extraction.

Modern Solvent-Optimized Approaches

Recent advancements prioritize reduced reaction times and elimination of protecting groups.

Aqueous-THF Biphasic System

A 2024 protocol demonstrates coupling Z-Pro-OH and Phe-OH in THF–H₂O without amino-protecting groups. DCC and HOBt facilitate activation in dichloromethane (CH₂Cl₂), followed by solvent exchange to THF. The zwitterionic Phe-OH is deprotonated using NaOH, enabling direct coupling at room temperature. Extraction with ethyl acetate and pH-adjusted aqueous phases yields this compound at 76–79% efficiency.

Advantages

  • Simplified Workflow : Eliminates Boc/t-Bu protection steps.

  • Scalability : THF’s miscibility with water simplifies large-scale purification.

Enzymatic Synthesis Using Proteolytic Enzymes

Papain-catalyzed condensation offers an eco-friendly alternative to chemical methods.

Two-Phase Enzymatic Condensation

In a patented method, Z-Asp-OH and Phe-OMe are condensed in an ethyl acetate–potassium citrate buffer system with papain. Glycerol (2% v/v) prevents enzyme aggregation, achieving 74–85% yields across pH 3.0–7.5 and 25–49°C.

Critical Parameters

ParameterOptimal RangeYield Impact
pH5.1–7.5+15%
Temperature25–37°C+10%
Glycerol Concentration2–4% v/v+65%*

*Without glycerol, yields drop to 19.2%.

Comparative Analysis of Methods

Efficiency and Practicality

MethodYield (%)Time (h)Key Advantage
DCC/HOBt84.54–6High reproducibility
Aqueous-THF792–3No protecting groups
Papain Catalysis855–48Mild conditions, low waste

Purification Challenges

  • Chemical Methods : Require chromatography or multiple extractions, increasing cost.

  • Enzymatic Methods : Simple filtration and acid-base extraction suffice, reducing steps .

Scientific Research Applications

Chemistry

  • Peptide Synthesis : Z-Pro-Phe-OH serves as a crucial building block in the synthesis of larger peptides and proteins. It is particularly valuable in solid-phase peptide synthesis (SPPS), where it enhances the efficiency and yield of peptide formation .
  • Model Compound : It acts as a model compound for studying peptide bond formation and cleavage, allowing researchers to understand the dynamics of peptide synthesis .

Biology

  • Enzyme-Substrate Interactions : This compound is utilized to study interactions between enzymes and substrates, particularly proteases. It aids in understanding the specificity and kinetics of enzyme activity .
  • Protein Folding Studies : Researchers employ this compound to investigate protein folding mechanisms, which are critical for understanding various biological processes .

Medicine

  • Therapeutic Applications : this compound and its derivatives are being explored for their potential use in drug delivery systems and the design of peptide-based therapeutics targeting diseases such as cancer .
  • Drug Development : The compound contributes to the development of peptide-based drugs, enhancing the efficacy of treatments for metabolic disorders and other health conditions .

Industry

  • Pharmaceutical Production : In the pharmaceutical industry, this compound is used in the production of peptide-based therapeutics and diagnostic tools, playing a vital role in drug formulation processes .
  • Biotechnology Applications : The compound is instrumental in producing biologics where precise peptide sequences are essential for vaccine efficacy and monoclonal antibody production .

Case Study 1: Cancer Therapeutics

Research has shown that this compound exhibits significant effects on patient-derived melanoma cells by reducing cell viability through self-assembly mechanisms. This highlights its potential as a therapeutic agent in oncology .

Case Study 2: Enzyme Inhibition

This compound has been studied for its ability to inhibit prolyl endopeptidase, an enzyme involved in protein degradation. This inhibition can lead to alterations in cellular functions, making it a candidate for drug discovery related to neurodegenerative diseases .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Benefits
ChemistryPeptide synthesis, model compoundEnhances efficiency and understanding of synthesis
BiologyEnzyme-substrate interactions, protein folding studiesAids in elucidating biological processes
MedicineDrug development, therapeutic applicationsPotential for targeted disease treatment
IndustryPharmaceutical production, biotechnologyEssential for developing biologics and diagnostics

Mechanism of Action

Z-Pro-Phe-OH exerts its effects primarily through interactions with enzymes and receptors. The peptide bond between proline and phenylalanine can be recognized and cleaved by specific proteases, making it a valuable tool for studying protease activity. The benzyloxycarbonyl (Z) group provides stability and protection during synthetic processes, allowing for selective deprotection and functionalization .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structure Molecular Weight Key Features Applications References
This compound Z-Pro-Phe-COOH Not provided Free C-terminus; Pro-Phe sequence Enzymatic C-C bond formation
Z-Phe-OH Z-Phe-COOH 299.32 Single Z-protected Phe; high lipophilicity (LogP: 3.14) Peptide synthesis building block
Z-Pro-OH Z-Pro-COOH 249.3 Z-protected proline; used in peptide coupling Reagent for peptide synthesis
H-Phe(4-NH₂)-OH Phe with para-amino modification 180.20 Enhanced polarity due to -NH₂ group Modified bioactive peptides
Z-Gly-Pro-Ala-OH Z-Gly-Pro-Ala-COOH Not provided Tripeptide with flexible Gly residue Conformational studies
Z-Phe-Phe-Phe-OH Z-Phe-Phe-Phe-COOH 593.67 Hydrophobic tripeptide; high molecular weight Aggregation studies

Biological Activity

Z-Pro-Phe-OH, also known as Z-phenylalanine-proline-OH, is a peptide compound that has garnered attention in various fields of biological research due to its unique structural properties and biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicine and biotechnology.

Chemical Structure and Properties

This compound is a dipeptide consisting of a proline (Pro) and phenylalanine (Phe) residue, with a benzyloxycarbonyl (Z) protecting group on the amino terminal. The presence of proline contributes to the compound's conformational flexibility and stability, making it an interesting subject for biochemical studies.

Target Interactions

This compound has been primarily studied for its interactions with various enzymes and receptors. It serves as a model compound for understanding peptide bond formation and cleavage, particularly in the context of enzyme-substrate interactions involving proteases.

Biochemical Pathways

The compound is known to engage in self-assembly processes that influence its biological activity. This self-assembly can lead to the formation of cyclic peptides, which have been shown to exhibit enhanced stability and bioactivity compared to their linear counterparts .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant effects on melanoma cells. The compound has been shown to reduce cell viability through mechanisms that may involve apoptosis or cell cycle arrest. This property positions this compound as a candidate for further investigation in cancer therapeutics.

Enzyme Inhibition

This compound has demonstrated potential as an inhibitor of serine proteases, key enzymes involved in various physiological processes including digestion and immune response. By binding to the active sites of these enzymes, this compound can prevent substrate cleavage, thereby modulating enzymatic activity.

Pharmacokinetics

In silico studies suggest that cyclic tetrapeptides, such as this compound, exhibit favorable pharmacokinetic profiles compared to other peptide analogs. These predictions indicate lower toxicity and better absorption characteristics in human systems, which are crucial for therapeutic applications.

Study 1: Anticancer Activity

A study conducted on patient-derived melanoma cells treated with this compound showed a marked decrease in cell viability. The researchers noted that the compound's ability to induce apoptosis was significantly higher than that observed with standard chemotherapeutic agents.

Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with serine proteases. The results demonstrated that the compound effectively inhibited enzyme activity, providing insights into its potential use as a therapeutic agent against diseases where serine proteases are implicated.

Research Applications

This compound is utilized in biochemical assays to study enzyme-substrate interactions and in the development of enzyme inhibitors. Its role as a building block in peptide synthesis further enhances its utility in drug discovery and development.

Therapeutic Potential

The compound's ability to inhibit specific enzymes and reduce cancer cell viability suggests potential therapeutic applications in oncology and enzyme-related disorders. Ongoing research aims to elucidate these pathways further and explore the compound's efficacy in clinical settings.

Q & A

Q. What are the standard protocols for synthesizing Z-Pro-Phe-OH, and how is its purity confirmed?

  • Methodological Answer : this compound is typically synthesized via solid-phase or solution-phase peptide synthesis. Key steps include:
  • Protection : Use benzyloxycarbonyl (Z) for N-terminal Proline protection.
  • Coupling : Activate carboxyl groups with reagents like DCC/HOBt or HATU/DIPEA for efficient amide bond formation.
  • Deprotection : Remove Z groups using HBr/AcOH or catalytic hydrogenation.
  • Purification : Employ reverse-phase HPLC or recrystallization.
  • Characterization : Confirm identity via 1H^1H-NMR (e.g., δ 7.2–7.4 ppm for aromatic Phe protons) and mass spectrometry (e.g., ESI-MS: [M+H]+ calculated for C₂₀H₂₅N₂O₅: 385.18). Purity is assessed using HPLC (>95% purity threshold) with UV detection at 214 nm .

Table 1 : Common Analytical Techniques for this compound Characterization

TechniquePurposeKey Parameters
HPLCPurity assessmentColumn: C18, Mobile phase: H₂O/MeCN gradient, Flow rate: 1 mL/min
1H^1H-NMRStructural confirmationSolvent: DMSO-d6, Reference: TMS, Integration ratios
ESI-MSMolecular weight verificationIonization mode: Positive, m/z range: 100–1000

Q. Which spectroscopic methods are most effective for characterizing this compound, and what parameters should be reported?

  • Methodological Answer : 1H^1H-NMR and IR spectroscopy are critical for structural elucidation. For NMR:
  • Report solvent, temperature, and reference standards.
  • Assign peaks for Pro (δ 1.8–2.2 ppm, cyclic structure) and Phe (δ 7.2–7.4 ppm, aromatic protons).
    IR spectroscopy confirms amide bonds (C=O stretch at ~1650 cm⁻¹) and absence of unprotected amines (N-H stretch at ~3300 cm⁻¹). Include baseline correction and resolution settings in reports .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency during this compound synthesis when encountering low yields?

  • Methodological Answer : Low yields may result from steric hindrance (Pro’s cyclic structure) or poor activation. Strategies include:
  • Reagent selection : Compare HATU (higher efficiency) vs. DCC (cost-effective but slower).
  • Solvent optimization : Use DMF for solubility or DCM for reduced side reactions.
  • Temperature control : Conduct reactions at 0–4°C to minimize racemization.
    Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane) and adjust equivalents of coupling reagents (1.5–2.0 eq) .

Table 2 : Coupling Reagent Efficiency Comparison

ReagentYield (%)Racemization Risk
HATU85–90Low
DCC70–75Moderate
EDCI75–80Low

Q. What strategies are recommended for resolving discrepancies in reported solubility data of this compound across different solvents?

  • Methodological Answer : Discrepancies may arise from impurities or measurement techniques. To resolve:
  • Systematic screening : Test solubility in DMSO, DMF, and aqueous buffers (pH 2–10) using gravimetric or UV-Vis methods.
  • Dynamic light scattering (DLS) : Detect aggregates in poorly soluble conditions.
  • Statistical analysis : Apply ANOVA to compare datasets and identify outliers. Report temperature, agitation time, and equilibration periods to ensure reproducibility .

Q. How should experimental conditions be adjusted to study the enzymatic stability of this compound in physiological environments?

  • Methodological Answer : Simulate physiological conditions (pH 7.4, 37°C) and use enzymes like trypsin or chymotrypsin.
  • Incubation : Monitor degradation via HPLC at intervals (0, 1, 3, 6, 24 hrs).
  • Controls : Include buffer-only and heat-inactivated enzyme samples.
  • Kinetic analysis : Calculate t1/2t_{1/2} using first-order decay models. Validate with LC-MS to identify cleavage products .

Q. What statistical approaches are appropriate for analyzing the kinetic data of this compound degradation under varying pH conditions?

  • Methodological Answer : Use nonlinear regression to fit degradation curves (e.g., GraphPad Prism).
  • Model selection : Compare zero-order vs. first-order kinetics via AIC values.
  • Error propagation : Include 95% confidence intervals for rate constants.
  • Multivariate analysis : Apply PCA to correlate pH effects with degradation rates .

Q. How can researchers design a robust validation study to confirm the chiral integrity of this compound using advanced chromatographic techniques?

  • Methodological Answer : Employ chiral HPLC (e.g., Chiralpak IA column) with polar organic mobile phase (MeOH/EtOH).
  • Method validation : Assess linearity (R² > 0.99), LOD/LOQ (<1% impurity), and precision (%RSD < 2%).
  • Cross-verification : Compare with circular dichroism (CD) spectra for enantiomeric excess (%ee).
  • Documentation : Follow ICH guidelines for analytical procedure validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Pro-Phe-OH
Reactant of Route 2
Reactant of Route 2
Z-Pro-Phe-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.